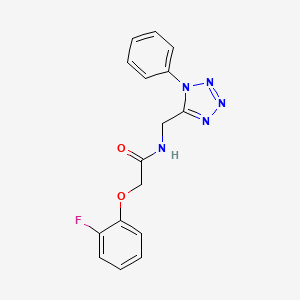
1-(4-(terc-butil)fenil)-3-((1-(3-fluorofenil)-1H-tetrazol-5-il)metil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a tert-butyl group, a phenyl group, a tetrazol group, and a urea group. The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound . The phenyl group is an aromatic ring that can participate in π-π interactions and influence the compound’s physical properties. The tetrazol group is a heterocyclic ring containing four nitrogen atoms, which can act as a bioisostere for the carboxylic acid group in drug design. The urea group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the tert-butyl group, which is bulky and can cause steric hindrance . The phenyl and tetrazol groups are planar, which could lead to stacking interactions. The urea group can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The tert-butyl group is relatively unreactive, while the phenyl group can undergo electrophilic aromatic substitution reactions. The tetrazol group can act as a weak acid, and the urea group can participate in reactions involving the carbonyl group or the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the tert-butyl group could increase the compound’s hydrophobicity, while the phenyl and tetrazol groups could contribute to its aromaticity and polarity. The urea group could allow the compound to form hydrogen bonds, influencing its solubility .Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han desarrollado un método sencillo para introducir el grupo terc-butoxicarbonilo (terc-Boc) en varios compuestos orgánicos utilizando sistemas de microreactores de flujo . Este enfoque es más eficiente, versátil y sostenible en comparación con los métodos tradicionales por lotes.
- Aplicaciones:
Química Orgánica Sintética: Ésteres Terc-Butilílicos
Reactividad Única del Grupo Terc-Butilílico
Portadores de Boro para la Terapia de Captura de Neutrones
Mecanismo De Acción
Target of Action
Thetert-butyl group is known to have unique reactivity patterns and finds large applications in synthetic organic chemistry .
Mode of Action
Thetert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations .
Biochemical Pathways
Thetert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
Compounds withboronic acids and their esters are known to be marginally stable in water, which could impact their bioavailability .
Result of Action
Thetert-butyl group is known to have a unique reactivity pattern, which could potentially result in various chemical transformations .
Action Environment
It is known that compounds withboronic acids and their esters are only marginally stable in water , suggesting that the compound’s stability could be influenced by the presence of water in the environment.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-19(2,3)13-7-9-15(10-8-13)22-18(27)21-12-17-23-24-25-26(17)16-6-4-5-14(20)11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSFMRBGHYZFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
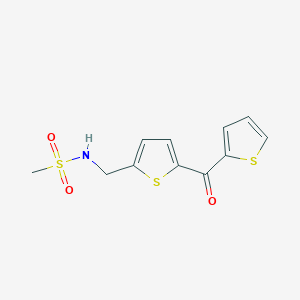
![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
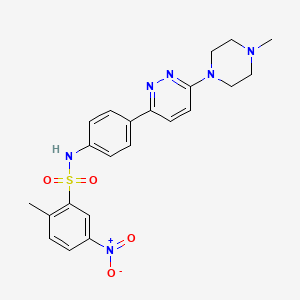
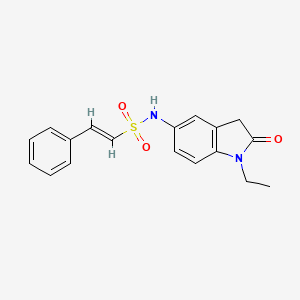
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
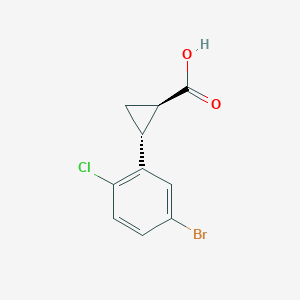
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
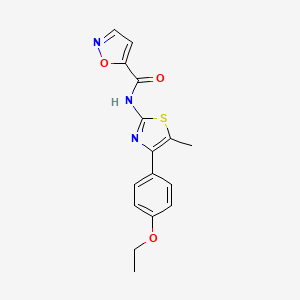
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
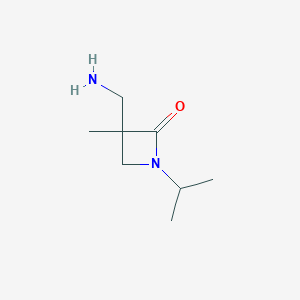
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

